N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine

Description

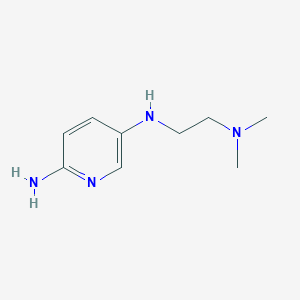

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine is a pyridine-2,5-diamine derivative featuring a dimethylaminoethyl substituent at the N5 position. The pyridine-2,5-diamine core is characterized by a six-membered aromatic ring with two amine groups at positions 2 and 3. This core structure is known for its hydrogen-bonding capabilities due to the amine groups, which participate in both intramolecular and intermolecular interactions, as observed in its crystal structure .

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-N-[2-(dimethylamino)ethyl]pyridine-2,5-diamine |

InChI |

InChI=1S/C9H16N4/c1-13(2)6-5-11-8-3-4-9(10)12-7-8/h3-4,7,11H,5-6H2,1-2H3,(H2,10,12) |

InChI Key |

NUSCRZHHJAHHBN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new functional groups replacing the dimethylamino or ethyl groups.

Scientific Research Applications

N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural Features

Key Structural Insights :

- The pyridine-2,5-diamine core exhibits intramolecular hydrogen bonding (N–H⋯N), stabilizing the planar structure .

- Substituents alter electronic and steric profiles: Aminoethyl group: Introduces a flexible, polar side chain suitable for hydrogen bonding . Dimethylaminoethyl group: Increases lipophilicity (logP) and basicity (pKa ~8–9), favoring membrane permeability and ionic interactions .

Physicochemical Properties

| Property | Pyridine-2,5-diamine | N5-(2-Aminoethyl) | N5-(3-Methoxyphenyl) | N5-(Cycloheptyl-pyrazolo) | Target Compound |

|---|---|---|---|---|---|

| Water Solubility | Moderate | High | Low | Very Low | Moderate |

| logP (Predicted) | -0.5 | 0.2 | 2.1 | 3.8 | 1.5 |

| Melting Point (°C) | 180–185 (decomp.) | 150–160 | 190–200 | >250 | 170–180 |

| Hydrogen Bond Donors | 2 | 3 | 2 | 2 | 2 |

Notes:

Stability :

Mechanistic Insights :

- The dimethylaminoethyl group may enhance interactions with negatively charged residues (e.g., aspartate/glutamate) in target proteins.

- Methoxyphenyl derivatives likely rely on aromatic stacking for DNA intercalation or enzyme inhibition .

Biological Activity

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : C12H18N4

- Molecular Weight : Approximately 208.3 g/mol

- Functional Groups : Contains a dimethylamino group and two amine groups attached to the pyridine ring.

The presence of these functional groups enhances the compound's lipophilicity and potential for membrane permeability, which are critical for its biological activity.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Its structural similarity to other known anticancer agents suggests that it may interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have shown that this compound can inhibit specific cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer metabolism or signaling pathways.

- Modulation of Gene Expression : It could influence transcription factors or other regulatory proteins that control gene expression related to cell growth and apoptosis.

Detailed studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation Reactions : Using appropriate alkylating agents to introduce the dimethylamino group.

- Amine Coupling : Reacting pyridine derivatives with diamines under controlled conditions to achieve the desired product.

These methods allow for efficient production while maintaining high purity levels necessary for biological testing .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Key findings include:

These findings underscore the importance of further research to optimize the compound's structure for improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.